molecular formula C10H8F3N3 B1453685 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1152530-85-2

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No. B1453685
CAS RN: 1152530-85-2
M. Wt: 227.19 g/mol
InChI Key: KSZJSRJBDDIYRC-UHFFFAOYSA-N
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Description

“3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound that is likely used as an intermediate in the synthesis of other compounds . It is related to the class of compounds known as trifluoromethylbenzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” include a molecular weight of 227.19 and a purity of 95%. It is a powder at room temperature .

Scientific Research Applications

Antibacterial Applications

This compound has been used in the synthesis of pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These derivatives have shown significant inhibitory effects on planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) . Some of these compounds have been found to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Certain derivatives of this compound have shown potential in eradicating biofilms, particularly those formed by S. aureus . Compounds 11, 28, and 29, which are derivatives of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline”, have shown minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Schiff’s Base

“3,5-Bis(trifluoromethyl)aniline” has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline , a type of Schiff’s base .

Synthesis of N-1-Phenylethyl-3,5-Bis(trifluoromethyl)aniline

This compound has also been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination .

Synthesis of Pharmaceuticals and Dyes

“2-(Trifluoromethyl)aniline”, a related compound, is widely used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It’s reasonable to assume that “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” could have similar applications.

Spectroscopic and Electronic Structure Analysis

“2-(Trifluoromethyl)aniline” is also used in spectroscopic and electronic structure analysis. Again, it’s plausible that “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” could be used in a similar manner.

Safety and Hazards

This compound is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[5-(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-4-5-15-16(9)8-3-1-2-7(14)6-8/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZJSRJBDDIYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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